An In-depth Technical Guide to the Physical Properties of 3-Amino-N-(sec-butyl)propanamide Hydrochloride
An In-depth Technical Guide to the Physical Properties of 3-Amino-N-(sec-butyl)propanamide Hydrochloride
Introduction
3-Amino-N-(sec-butyl)propanamide hydrochloride is a chemical compound of interest in various research and development sectors, particularly in the synthesis of novel pharmaceutical agents and as a building block in organic chemistry. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in experimental workflows. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed methodologies for their experimental determination. As a senior application scientist, the emphasis here is not just on the data itself, but on the rationale behind the analytical techniques employed for its validation.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity.
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Chemical Name: 3-Amino-N-(sec-butyl)propanamide hydrochloride
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Synonyms: 3-Amino-N-(butan-2-yl)propanamide Hydrochloride[1]
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Molecular Weight: 180.68 g/mol [3]
The structural arrangement of atoms dictates the compound's physical and chemical behavior. Below is a visualization of the molecular structure.
Caption: 2D structure of 3-Amino-N-(sec-butyl)propanamide Hydrochloride.
Summary of Physical Properties
The following table summarizes the key physical properties of 3-Amino-N-(sec-butyl)propanamide hydrochloride. It is important to note that while some data is available from chemical suppliers, other values may be computationally predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 1181458-94-5 | [1][2] |
| Molecular Formula | C7H17ClN2O | [1][2] |
| Molecular Weight | 180.68 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in water (predicted based on hydrochloride salt form) | |
| Storage | Sealed in a dry environment at room temperature.[3] |
Experimental Determination of Physical Properties
To ensure scientific rigor, physical properties must be determined experimentally. The following section details the standard operating procedures for characterizing a novel compound like 3-Amino-N-(sec-butyl)propanamide hydrochloride.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range suggests the presence of impurities. The protocol described below utilizes the capillary method, a widely accepted and reliable technique.
Protocol:
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Sample Preparation: A small amount of the dry crystalline sample is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
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Reporting: The melting point is reported as a range from the onset to the completion of melting.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Rationale: Solubility is a crucial parameter for drug development, influencing bioavailability and formulation. As a hydrochloride salt, the compound is expected to be soluble in polar solvents like water. A qualitative assessment provides a foundational understanding of its solubility profile.
Protocol:
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Solvent Selection: A panel of solvents with varying polarities is selected (e.g., water, ethanol, dichloromethane, hexane).
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Sample Addition: A small, pre-weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of solvent (e.g., 1 mL) in a test tube.
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Mixing: The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes) at a controlled temperature.
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Observation: The solution is visually inspected for the presence of undissolved solid.
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Classification: The solubility is classified based on standard criteria (e.g., "soluble," "sparingly soluble," "insoluble").
Spectroscopic Characterization
Spectroscopy provides a "fingerprint" of a molecule, confirming its structure and identifying functional groups.
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-Amino-N-(sec-butyl)propanamide hydrochloride, key expected absorptions include N-H, C=O, and C-N stretches.
Expected Absorptions:
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N-H stretch (amine salt): A broad absorption in the range of 2800-3200 cm⁻¹.
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N-H stretch (amide): A moderate absorption around 3300-3500 cm⁻¹.[4]
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C-H stretch (aliphatic): Sharp absorptions in the 2850-3000 cm⁻¹ region.
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C=O stretch (amide): A strong, sharp absorption around 1640-1680 cm⁻¹.[4]
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N-H bend (amine/amide): A moderate absorption in the 1550-1650 cm⁻¹ region.[5]
Protocol (Attenuated Total Reflectance - ATR):
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Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.
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Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
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Data Acquisition: The IR spectrum is recorded by scanning the mid-IR range (typically 4000-400 cm⁻¹).
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Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands.
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number of different types of protons and their neighboring protons, while ¹³C NMR indicates the number of different types of carbon atoms.
Expected ¹H NMR Signals (qualitative prediction):
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Signals corresponding to the protons of the sec-butyl group (a triplet and a quartet for the ethyl moiety, and a doublet for the methyl group).
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Signals for the two methylene groups of the propanamide backbone (likely complex multiplets).
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A broad signal for the amine (NH3+) protons.
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A signal for the amide (N-H) proton.
Protocol:
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Sample Preparation: A precise amount of the compound (e.g., 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. A reference standard like TMS may be added.
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Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
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Data Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the signals are analyzed to confirm the molecular structure.
Conclusion
The physical properties of 3-Amino-N-(sec-butyl)propanamide hydrochloride are fundamental to its application in scientific research and development. While some key data points are not yet publicly available, this guide provides a robust framework for their experimental determination using standard, validated laboratory techniques. The protocols and rationale outlined herein are designed to ensure data integrity and reproducibility, empowering researchers to confidently utilize this compound in their work.
References
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PubChem. (n.d.). 3-Aminopropanamide hydrochloride. Retrieved February 6, 2026, from [Link]
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LookChem. (n.d.). CAS No.1181458-94-5, 3-Amino-N-(sec-butyl)propanamide hydrochloride Suppliers. Retrieved February 6, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-N-(sec-butyl)propanamide hydrochloride. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
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ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved February 6, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved February 6, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved February 6, 2026, from [Link]
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PubChem. (n.d.). N-Butylpropanamide. Retrieved February 6, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 6, 2026, from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved February 6, 2026, from [Link]
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